N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide
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Overview
Description
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a hydroxyquinoline moiety, and a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Hydroxyquinoline Intermediate: The synthesis begins with the preparation of 2-hydroxy-8-methylquinoline through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Nitration of Benzamide: The next step involves the nitration of 4-ethoxybenzamide to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step is the coupling of the hydroxyquinoline intermediate with the nitrated benzamide. This is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-4-nitrobenzamide: Lacks the hydroxyquinoline moiety.
N-(4-ethoxyphenyl)-N-(quinolin-3-ylmethyl)-4-nitrobenzamide: Lacks the hydroxy and methyl groups on the quinoline ring.
Uniqueness
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitrobenzamide is unique due to the presence of the hydroxyquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-34-23-13-11-21(12-14-23)28(26(31)18-7-9-22(10-8-18)29(32)33)16-20-15-19-6-4-5-17(2)24(19)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHYNGXKBLAPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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